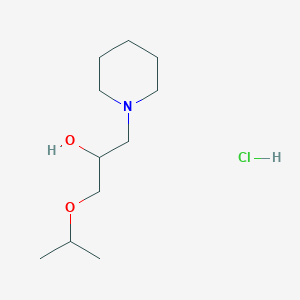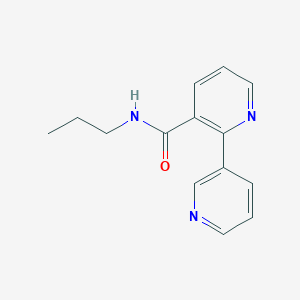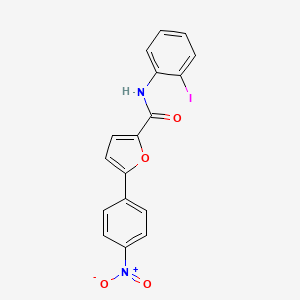
1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride
説明
1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride, also known as IPPH, is a chemical compound with potential applications in scientific research. This compound belongs to the class of psychoactive substances and has been studied for its effects on the central nervous system. In
科学的研究の応用
1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride has been studied for its potential applications in scientific research. It has been shown to have stimulant effects on the central nervous system, which makes it a candidate for research on cognitive function, attention, and memory. 1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride has also been studied for its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
作用機序
The exact mechanism of action of 1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, attention, and arousal.
Biochemical and Physiological Effects:
1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to have stimulant effects on the central nervous system, similar to other psychoactive substances such as methylphenidate and amphetamines. It has been shown to increase levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and energy. 1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride has also been shown to increase heart rate and blood pressure, which can have potential implications for its use in humans.
実験室実験の利点と制限
One advantage of using 1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments is its potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one limitation of using 1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride is its potential for abuse and addiction, which can make it difficult to control for in research studies.
将来の方向性
There are several future directions for research on 1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride. One area of interest is its potential therapeutic applications in the treatment of ADHD and narcolepsy. Further research is needed to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for studying the role of dopamine and norepinephrine in various physiological and behavioral processes. Future research could also focus on developing new synthetic methods for 1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride that are more efficient and environmentally friendly.
特性
IUPAC Name |
1-piperidin-1-yl-3-propan-2-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-10(2)14-9-11(13)8-12-6-4-3-5-7-12;/h10-11,13H,3-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKRCJBPAWDQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1CCCCC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-yl-3-propan-2-yloxypropan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4081927.png)
![8-(3-hydroxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4081936.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4081945.png)
![N-{1-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2-chlorobenzamide](/img/structure/B4081952.png)
![methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4081953.png)
![methyl 2-chloro-5-({[(4-ethyl-5-{2-methyl-1-[(4-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4081960.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-chlorobenzamide](/img/structure/B4081964.png)
![1-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4081968.png)
![2,4-dichloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4081980.png)

![3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4081996.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4081998.png)

![N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4082017.png)